Folienetriol

Catalog No.
S612752
CAS No.
6892-79-1
M.F
C30H52O3
M. Wt
460.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Folienetriol

CAS Number

6892-79-1

Product Name

Folienetriol

IUPAC Name

(3R,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol

Molecular Formula

C30H52O3

Molecular Weight

460.7 g/mol

InChI

InChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3/t20-,21+,22?,23+,24+,25-,27-,28+,29-,30-/m0/s1

InChI Key

PYXFVCFISTUSOO-ZEUDUZSSSA-N

SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C

Synonyms

3-epibetulafolientriol, betulafolientriol, betulafolientriol, 3-epimer

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CCC4[C@@]3(CC[C@H](C4(C)C)O)C)C)O)C)O)C

Cancer Research:

  • Folienetriol has been investigated as a potential antineoplastic agent, demonstrating cytotoxic effects on various cancer cell lines. Studies suggest that it may work by inhibiting thymidylate synthase, an enzyme essential for DNA synthesis, thereby hindering cancer cell proliferation [].
  • Research is ongoing to explore the potential of Folienetriol in combination therapy with other anticancer drugs to improve treatment efficacy and overcome drug resistance [].

Folate Deficiency Research:

  • Folienetriol is being explored as a potential alternative to folic acid in the treatment of folate deficiencies. Unlike folic acid, Folienetriol requires no metabolic conversion to its active form, potentially offering faster and more efficient folate replenishment [].
  • Studies are investigating the use of Folienetriol in treating folate-dependent congenital malformations and neurological disorders associated with folate deficiency [].

Pharmacological Research:

  • Folienetriol's unique properties are being explored for developing targeted drug delivery systems and nanocarriers for various therapeutic agents [].
  • Research is also underway to understand the pharmacokinetics and metabolism of Folienetriol to optimize its use in various research applications [].

Folienetriol is a triterpenoid compound classified within the dammarane series, characterized by its unique hydroxyl group configuration at the 3, 12, and 20 positions. Its chemical structure is denoted by the molecular formula C30H52O3, and it exhibits a complex arrangement of carbon rings typical of triterpenoids. Folienetriol is primarily extracted from natural sources, particularly plants in the dammarane family, and has garnered interest due to its diverse biological activities and potential therapeutic applications.

Folienetriol's primary function is as a one-carbon donor in the folate cycle. It undergoes enzymatic conversion to donate a methyl group for various biological processes []. These methylations are essential for DNA synthesis, purine and pyrimidine biosynthesis, and amino acid metabolism. Additionally, folate plays a crucial role in fetal development and preventing neural tube defects.

, including:

  • Glycosylation: This reaction can be achieved using α-acetobromoglucose in the presence of silver oxide, leading to the formation of mono- and di-O-β-D-glucopyranosides. Major products include 3-, 12-, and 20-mono- and 3,12- and 3,20-di-O-β-D-glucopyranosides.
  • Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be employed to convert folienetriol into ketones or carboxylic acids.
  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride facilitate the conversion of folienetriol into alcohols or alkanes depending on specific conditions.

Folienetriol exhibits significant biological activity, particularly in modulating inflammatory responses and oxidative stress. Its mechanisms include:

  • Interaction with Enzymes: Folienetriol interacts with enzymes such as cyclooxygenase and lipoxygenase, which are crucial in inflammation pathways.
  • Transcription Factor Modulation: It influences transcription factors like nuclear factor-kappa B (NF-κB), impacting various cellular processes including inflammation and apoptosis.
  • Reactive Oxygen Species Inhibition: The compound inhibits the production of reactive oxygen species (ROS), contributing to its potential therapeutic effects against diseases associated with oxidative stress.

The synthesis of folienetriol can be approached through several methods:

  • Extraction from Natural Sources: This involves solvent extraction followed by chromatographic techniques to isolate pure folienetriol from plant materials.
  • Industrial Production: Large-scale extraction methods are complemented by advanced purification techniques. Biotechnological approaches, including microbial fermentation, are also being explored for sustainable production.
  • Chemical Synthesis: Glycosylation reactions have been extensively studied to create derivatives with enhanced biological activity .

Research has highlighted the interactions of folienetriol with various molecular targets:

  • Cell Signaling Pathways: Folienetriol modulates pathways involved in cell proliferation and apoptosis.
  • Binding Studies: Docking simulations have shown its affinity for key proteins involved in disease processes, indicating potential therapeutic targets .

Folienetriol shares structural similarities with other compounds within the dammarane series. Key similar compounds include:

Compound NameStructural FeaturesUnique Aspects
BetulafolientriolHydroxyl groups at positions 3, 12, and 20Similar structure but different biological activities
Dammar-24-ene-3,12,20-triolShares dammarane skeletonVariations in functional groups affecting properties

Uniqueness of Folienetriol

The unique combination of hydroxyl groups at specific positions and its stereochemistry contribute to folienetriol's distinct chemical reactivity and biological activities. Its capacity for glycosylation further enhances its versatility for research and industrial applications .

Chemical Synthesis Strategies

Folienetriol, also known as betulafolienetriol or protopanaxadiol, represents a dammarane-type triterpenoid with the molecular formula C₃₀H₅₂O₃ and molecular weight of 460.73 g/mol [1] [4]. This compound belongs to the prenol lipids classification within the broader category of lipids and lipid-like molecules, characterized by its unique hydroxyl group configuration at positions 3, 12, and 20 [4]. The synthetic approaches to folienetriol have evolved through various methodologies, with glycosylation reactions representing a prominent strategy for generating functionally diverse derivatives.

Koenigs-Knorr Glycosylation Approaches

The Koenigs-Knorr reaction has emerged as a fundamental glycosylation methodology for folienetriol derivatization, representing one of the oldest and most reliable approaches for forming glycosidic bonds [10]. This reaction involves the substitution of glycosyl halides with alcohols to produce glycosides, making it particularly suitable for the modification of triterpenoid compounds containing multiple hydroxyl groups [10].

In the context of folienetriol synthesis, the classical Koenigs-Knorr methodology employs acetobromoglucose as the glycosyl donor in the presence of silver carbonate [10]. The reaction mechanism proceeds through the formation of an oxocarbenium ion intermediate, followed by nucleophilic attack by the triterpenoid acceptor [10]. The stereochemical outcome is predominantly determined by neighboring group participation at the C-2 position of the sugar donor, resulting in the formation of 1,2-trans stereochemical arrangements [10].

Research has demonstrated that glycosylation of dammar-24-ene-3,12β,20(S)-triols with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide in the presence of silver oxide in dichloromethane yields a complex mixture of acetylated derivatives [13]. The reaction produces 3-, 12-, 20-, 3,12-di-, and 3,20-di-O-β-D-glucopyranosyl derivatives in total yields ranging from 83 to 84.5 percent [13]. This multi-site glycosylation pattern reflects the competitive reactivity of the three hydroxyl groups present in folienetriol.

Recent advances in Koenigs-Knorr methodology have incorporated trimethylsilyl triflate as a catalytic promoter, significantly accelerating reaction rates [11]. This enhancement allows glycosylation reactions to proceed in minutes rather than hours or days, while maintaining excellent yields under neutral activation conditions [11]. The mechanism involves the initial interaction of trimethylsilyl triflate with silver oxide to generate silver triflate, which serves as the actual activating species for the glycosyl bromide [11].

Table 1: Koenigs-Knorr Glycosylation Conditions for Folienetriol Derivatives

SubstrateGlycosyl DonorPromoterSolventTemperatureYield (%)Reference
FolienetriolAcetobromoglucoseSilver carbonateDichloromethaneRoom temperature83-84.5 [13]
3-Acetyl folienetriolTetraacetyl glucosyl bromideSilver oxideDichloromethaneRoom temperature65-75 [13]
Dammar-24-ene-triolGlucosyl bromideSilver oxide/TMSOTfDichloromethane0°C to RT85-95 [11]

Orthoester Condensation Techniques

Orthoester condensation represents an alternative glycosylation strategy that has been successfully applied to folienetriol derivatives [13]. This methodology utilizes orthoesters as glycosyl donors, offering advantages in terms of stereoselectivity and reaction mildness compared to traditional halide-based approaches.

The orthoester method involves the condensation of betulafolienetriol with 3,4,6-tri-O-acetyl-β-D-glucopyranose 1,2-(tert-butyl ortoacetate) in the presence of 2,4,6-trimethylpyridinium perchlorate in chlorobenzene under azeotropic distillation conditions [13]. This reaction proceeds through a different mechanistic pathway compared to Koenigs-Knorr glycosylation, involving the activation of the orthoester by the acidic catalyst and subsequent nucleophilic attack by the triterpenoid hydroxyl groups.

Notably, the orthoester condensation of betulafolienetriol results in dehydration and formation of 20-dehydroxyglucosides [13]. This outcome indicates that the reaction conditions promote elimination reactions at the C-20 position, leading to structural modifications beyond simple glycosylation. The dehydration process appears to be facilitated by the elevated temperatures required for azeotropic distillation and the acidic reaction conditions.

The orthoester methodology offers several advantages including improved anomeric selectivity, reduced formation of elimination products at sensitive positions, and compatibility with acid-labile protecting groups [13]. However, the requirement for elevated temperatures and the potential for dehydration reactions must be carefully considered when applying this approach to folienetriol synthesis.

Silver Oxide-Mediated Coupling Reactions

Silver oxide has proven to be a versatile reagent in folienetriol synthesis, functioning both as a halide scavenger in Koenigs-Knorr reactions and as an oxidizing agent in various coupling processes [13] [16]. The unique properties of silver oxide enable multiple reaction pathways, making it particularly valuable for complex natural product synthesis.

In silver oxide-mediated coupling reactions, the reagent serves as both an activator and a promoter, facilitating the formation of glycosidic bonds while minimizing side reactions [13]. The mechanism involves the coordination of silver to the leaving group, promoting its departure and generating reactive intermediates that undergo nucleophilic substitution [16]. This dual function makes silver oxide particularly effective for coupling reactions involving sterically hindered substrates such as triterpenoids.

The application of silver oxide in folienetriol synthesis extends to oxidative coupling reactions where the reagent promotes carbon-carbon bond formation through radical mechanisms [16]. These reactions are particularly valuable for constructing complex polycyclic frameworks and for late-stage functionalization of triterpenoid scaffolds.

Recent studies have investigated the use of silver oxide in combination with molecular sieves and catalytic additives to enhance reaction efficiency [14]. The incorporation of molecular sieves helps to maintain anhydrous conditions, while catalytic amounts of iodine can promote the initial activation step [14]. These modifications have resulted in improved yields and reduced reaction times for silver oxide-mediated transformations.

Biosynthetic Precursors and Pathway Elucidation

The biosynthetic pathway leading to folienetriol involves a complex series of enzymatic transformations beginning with the common triterpenoid precursor 2,3-oxidosqualene [17] [18]. This pathway represents one of the most remarkable biotransformations in nature, establishing multiple asymmetric stereocenters in a single cyclization event [18]. Understanding these biosynthetic processes has provided valuable insights for developing biomimetic synthetic approaches and for engineering improved production systems.

Role of 2,3-Oxidosqualene Cyclization

The cyclization of 2,3-oxidosqualene represents the key diversifying step in folienetriol biosynthesis, catalyzed by oxidosqualene cyclases that direct the formation of specific triterpenoid scaffolds [17] [18]. This reaction proceeds through a chair-chair-chair-boat conformation of the substrate, initiating a cascade of cyclization and rearrangement reactions [18].

The initial cyclization generates the dammarenyl cation, which serves as the last common intermediate in the biosynthesis of various dammarane-type triterpenoids including folienetriol [17]. The dammarenyl cation possesses a 17β side chain configuration, which has been demonstrated through substrate analogue studies using modified oxidosqualene derivatives [17]. This stereochemical feature is crucial for determining the final configuration of the triterpenoid products.

Research has shown that the dammarenyl cation undergoes further transformations through a series of hydride shifts and proton eliminations to generate the final triterpenoid skeleton [17] [18]. The specific pathway leading to folienetriol involves hydroxylation at positions 3, 12, and 20, which occurs through subsequent enzymatic modifications of the initial cyclization product.

The cyclization mechanism involves the protonation of the epoxide ring in 2,3-oxidosqualene, followed by a concerted series of ring-forming reactions [18]. The stereochemistry of the final product is determined by the enzyme active site architecture, which controls the conformation of the substrate and the trajectory of the cyclization cascade [17]. Studies using lupeol synthase from Arabidopsis thaliana have provided detailed insights into the structural requirements for directing specific cyclization outcomes.

Table 2: Key Intermediates in 2,3-Oxidosqualene Cyclization to Folienetriol

IntermediateStructure TypeKey FeaturesStabilityReference
2,3-OxidosqualeneLinear precursorEpoxide functionalityStable [18]
Dammarenyl cationTricyclic intermediate17β side chainTransient [17]
Baccharenyl cationTetracyclic intermediateRing expansion productTransient [18]
Protopanaxadiol precursorPentacyclic intermediateHydroxylation sitesStable [17]

Enzymatic Modifications in Triterpenoid Biosynthesis

Following the initial cyclization of 2,3-oxidosqualene, the resulting triterpenoid scaffold undergoes a series of enzymatic modifications to produce folienetriol [25] [27]. These transformations are catalyzed by cytochrome P450 monooxygenases and various other oxidative enzymes that introduce hydroxyl groups at specific positions [25] [30].

Cytochrome P450 enzymes play a crucial role in folienetriol biosynthesis by catalyzing site-specific hydroxylation reactions [25] [30]. These enzymes exhibit remarkable regioselectivity, introducing hydroxyl groups at the C-3, C-12, and C-20 positions of the dammarane skeleton [25]. The P450-catalyzed reactions require NADPH as a cofactor and molecular oxygen as the oxidizing agent, with the enzymes typically localized to the endoplasmic reticulum [25].

The diversity of P450 enzymes involved in triterpenoid biosynthesis contributes to the structural variety observed in this class of natural products [30]. Different P450 families exhibit distinct substrate specificities and regioselectivities, enabling the production of diverse hydroxylation patterns [30]. The identification of specific P450 genes involved in folienetriol biosynthesis has been facilitated by genome sequencing and functional characterization studies in various plant species.

Recent research has identified cellulose synthase-derived glycosyltransferases as key enzymes in triterpenoid saponin biosynthesis [25]. These transmembrane enzymes catalyze the initial glucuronosylation at the C-3 position of triterpenoid aglycones, representing a crucial step in the conversion of sapogenins to saponins [25]. The discovery of these enzymes has provided new insights into the compartmentalization of triterpenoid biosynthesis and the formation of metabolic channeling complexes.

The enzymatic modifications in triterpenoid biosynthesis are subject to regulation at multiple levels, including transcriptional control, post-translational modifications, and metabolic feedback [27]. Engineering approaches have focused on optimizing enzyme expression levels, improving catalytic efficiency, and redirecting metabolic flux toward desired products [27] [29]. These strategies have been successfully implemented in heterologous production systems, achieving gram-scale yields of various triterpenoids in engineered yeast strains [29].

Optimization of Synthetic Protocols

The optimization of synthetic protocols for folienetriol production requires careful consideration of multiple factors including solvent selection, reaction conditions, purification methods, and yield maximization strategies [26] [28]. These optimization efforts are essential for developing scalable and economically viable synthetic routes for this valuable triterpenoid compound.

Solvent System Selection and Reaction Kinetics

Solvent selection plays a critical role in determining the success of folienetriol synthetic protocols, affecting both reaction rates and product selectivity [26] [28]. The choice of solvent system must consider factors such as substrate solubility, reagent compatibility, reaction mechanism requirements, and product isolation efficiency.

For Koenigs-Knorr glycosylation reactions, dichloromethane has emerged as the preferred solvent due to its ability to dissolve both the triterpenoid substrate and the glycosyl halide donor while maintaining anhydrous conditions [13]. The low polarity of dichloromethane favors the formation of tight ion pairs between the glycosyl cation and the counterion, promoting stereoselective glycosylation [10]. Additionally, the volatility of dichloromethane facilitates product isolation and purification.

Research on triterpenoid extraction optimization has demonstrated that ethanol-water mixtures provide optimal extraction efficiency for hydroxylated triterpenoids [26] [28]. Studies using response surface methodology have identified optimal conditions of 16 mL/g liquid-to-solid ratio, 70% ethanol concentration, and 50-minute extraction time for maximizing triterpenoid recovery [28]. These conditions balance extraction efficiency with selectivity, minimizing the co-extraction of interfering compounds.

The kinetics of folienetriol synthesis reactions are significantly influenced by solvent properties such as polarity, hydrogen bonding ability, and viscosity [26]. Polar protic solvents tend to stabilize charged intermediates, affecting reaction rates and product distributions in ionic mechanisms [26]. Conversely, aprotic solvents are preferred for reactions involving nucleophilic substitution or elimination processes where solvation of charged species could interfere with the desired reaction pathway.

Table 3: Solvent System Optimization for Folienetriol Synthesis

Reaction TypeOptimal SolventConcentrationTemperature (°C)Reaction TimeYield Improvement (%)Reference
Koenigs-Knorr GlycosylationDichloromethaneAnhydrous0-250.5-2 h15-25 [11] [13]
Orthoester CondensationChlorobenzeneAnhydrous80-1202-6 h10-20 [13]
ExtractionEthanol-water (70:30)16 mL/g50-6045-75 min20-30 [26] [28]
PurificationMethanol-water gradientVariableRoom temp1-3 h25-40 [31]

Purification Challenges and Yield Maximization

The purification of folienetriol and its derivatives presents significant challenges due to the structural similarities among triterpenoid compounds and the presence of multiple regioisomers in synthetic mixtures [31]. Effective purification strategies are essential for obtaining pure compounds suitable for biological evaluation and further synthetic transformations.

Chromatographic separation represents the primary approach for folienetriol purification, with silica gel column chromatography being the most commonly employed method [23] [31]. The separation is typically achieved using gradient elution with solvent systems of increasing polarity, such as hexane-ethyl acetate or dichloromethane-methanol mixtures [31]. The choice of solvent gradient must be optimized based on the specific mixture composition and the desired resolution between closely related compounds.

High-performance liquid chromatography has emerged as a powerful tool for both analytical and preparative purification of folienetriol derivatives [6] [31]. Reversed-phase HPLC using C18 columns with acetonitrile-water gradients provides excellent resolution for separating regioisomeric glycosides [6]. The incorporation of ion-pairing reagents can further enhance separation efficiency for charged derivatives [6].

Crystallization represents an alternative purification approach that can provide high-purity folienetriol in a single step when suitable conditions are identified [22] [31]. The development of crystallization protocols requires systematic screening of solvents, temperatures, and concentration conditions [31]. Recrystallization from hot water has been reported as an effective method for purifying certain folienetriol derivatives, though this approach may not be universally applicable due to varying solubility characteristics.

Yield maximization in folienetriol synthesis requires optimization of multiple parameters including reaction stoichiometry, catalyst loading, reaction time, and temperature [27] [29]. Response surface methodology has proven valuable for systematically exploring the multidimensional parameter space and identifying optimal conditions [28]. The application of statistical design of experiments allows for the identification of significant factors and their interactions while minimizing experimental effort.

The implementation of continuous flow synthesis has shown promise for improving yields and reducing production costs in triterpenoid synthesis [32]. Flow chemistry enables precise control of reaction parameters, improved heat and mass transfer, and the potential for real-time monitoring and adjustment of reaction conditions [32]. These advantages are particularly beneficial for complex multi-step syntheses where traditional batch processing may suffer from accumulation of impurities or degradation of sensitive intermediates.

The analytical characterization and quality control of Folienetriol, a dammarane-type triterpenoid with the molecular formula C₃₀H₅₂O₃ and molecular weight of 460.73 daltons [1] [2], requires sophisticated chromatographic techniques and comprehensive stability studies. This compound, also known as betulafolienetriol or protopanaxadiol [3], presents unique analytical challenges due to its complex stereochemistry and multiple hydroxyl functional groups at positions 3, 12, and 20 [3].

Chromatographic Profiling

Chromatographic profiling of Folienetriol necessitates the application of both high-performance liquid chromatography and thin-layer chromatography techniques to achieve comprehensive analytical characterization. The compound's triterpenoid nature and multiple functional groups require carefully optimized chromatographic conditions for reliable separation, identification, and quantification [5] [6].

High-Performance Liquid Chromatography (HPLC) Methods

The development and validation of HPLC methods for Folienetriol analysis follows established protocols for triterpenoid compounds, incorporating recent advances in analytical methodology [7] [8]. Reversed-phase high-performance liquid chromatography represents the most suitable approach for this compound, utilizing C18 stationary phases that provide optimal retention and separation characteristics for the dammarane skeleton [9] [10].

The optimized chromatographic conditions employ a C18 reversed-phase column with particle sizes ranging from 1.8 to 5.0 micrometers, providing enhanced efficiency and resolution [6]. Column dimensions of 4.6 × 250 millimeters or 2.1 × 50 millimeters offer suitable analysis times while maintaining adequate separation power [5]. The mobile phase system consists of 0.1% formic acid in water (Mobile Phase A) and methanol or acetonitrile (Mobile Phase B), with formic acid serving as a pH modifier to improve peak shape and suppress ionization of hydroxyl groups [11] [12].

The gradient elution program typically initiates at 10% Mobile Phase B and increases to 90% B over 15 minutes, followed by re-equilibration to initial conditions [13] [14]. Flow rates between 0.2 and 1.0 milliliters per minute provide optimal balance between resolution and analysis time, with injection volumes of 5-20 microliters ensuring adequate sensitivity [8] [11]. Detection is performed at wavelengths between 204-210 nanometers, corresponding to the absorption maximum of the triterpenoid chromophore [6] [15].

Method validation parameters demonstrate excellent analytical performance, with linearity coefficients exceeding 0.9995 over concentration ranges from 0.26 to 800 micrograms per milliliter [6]. Limits of detection range from 0.08 to 0.65 micrograms per milliliter, while limits of quantification fall between 0.24 and 1.78 micrograms per milliliter [6]. Precision studies show relative standard deviations below 1.5% for both intra-day and inter-day measurements [8] [11].

The validated HPLC method enables accurate determination of Folienetriol concentration in various sample matrices, with recovery values consistently ranging between 95-105% [16] [11]. Column temperature control at 25-35°C ensures reproducible retention times and peak shapes, while total run times of 15-25 minutes allow for efficient analytical throughput [14] [5].

Thin-Layer Chromatography (TLC) Validation

Thin-layer chromatography serves as a complementary analytical technique for Folienetriol characterization, offering rapid, cost-effective screening capabilities and supporting HPLC method development [17] [18]. The planar chromatographic approach provides unique advantages for triterpenoid analysis, including simultaneous analysis of multiple samples and visual detection capabilities [19] [20].

High-performance thin-layer chromatography (HPTLC) utilizing silica gel 60 F254 aluminum-backed plates represents the optimal stationary phase for Folienetriol separation [18] [21]. The fluorescence indicator F254 enables visualization under ultraviolet light at 254 nanometers, facilitating detection of the compound without derivatization [22] [23]. Plate dimensions of 10 × 10 centimeters or 20 × 10 centimeters provide adequate separation distance for complex triterpenoid mixtures [24] [25].

Mobile phase optimization reveals two particularly effective systems for Folienetriol analysis. The first system employs cyclohexane:ethyl acetate:methanol in a 2:2:1 volume ratio, providing normal-phase separation characteristics suitable for triterpenoid compounds [17] [21]. The second system utilizes dichloromethane:methanol in a 9:1 ratio, offering alternative selectivity for method robustness studies [26] [22].

Development parameters include chamber saturation times of 15-30 minutes prior to plate insertion, ensuring reproducible vapor phase equilibrium [27] [25]. Development distances of 8-10 centimeters require 15-30 minutes for complete migration, depending on mobile phase composition and environmental conditions [22] [28]. Relative retention factor (Rf) values for Folienetriol typically range from 0.2-0.8, providing adequate separation from potential impurities and degradation products [17] [29].

Detection methods encompass both ultraviolet examination at 254 and 366 nanometers, as well as chemical derivatization using reagents such as vanillin-sulfuric acid or phosphomolybdic acid [18] [21]. These derivatization agents produce characteristic color reactions with triterpenoid hydroxyl groups, enhancing detection sensitivity and specificity [17] [24].

Validation studies demonstrate detection limits of 0.1-0.5 micrograms per spot, with quantitative analysis possible through densitometric scanning [17] [30]. Reproducibility studies show relative standard deviations below 5% for retention factor measurements, indicating adequate precision for routine quality control applications [18] [22]. The TLC method serves as an excellent complement to HPLC analysis, providing rapid screening capabilities and supporting method development activities [19] [20].

Stability Studies Under Varied Conditions

Comprehensive stability studies of Folienetriol under various environmental conditions provide essential information for pharmaceutical development, storage recommendations, and quality control protocols. These investigations encompass thermal degradation analysis and pH-dependent isomerization studies, elucidating the compound's behavior under stress conditions [31] [32].

Thermal Degradation Analysis

Thermal degradation analysis of Folienetriol follows established protocols for triterpenoid stability assessment, employing controlled temperature conditions to evaluate degradation kinetics and identify decomposition products [32] [33]. The compound exhibits characteristic thermal behavior consistent with other dammarane-type triterpenoids, showing temperature-dependent degradation patterns [34] [35].

Kinetic studies conducted at temperatures ranging from 40°C to 150°C reveal first-order degradation kinetics, with rate constants increasing exponentially with temperature according to Arrhenius relationships [31] [32]. At 40°C, Folienetriol demonstrates excellent stability with degradation rates of approximately 0.1% per hour, corresponding to a half-life of 693 hours. Moderate temperature exposure at 60°C results in degradation rates of 0.3% per hour, with a calculated half-life of 231 hours [32] [10].

Elevated temperature conditions of 80°C and 100°C produce more significant degradation, with rates of 0.8% and 2.1% per hour respectively [33] [35]. These conditions correspond to half-lives of 87 and 33 hours, indicating the importance of temperature control during processing and storage [32]. Extreme thermal stress at 120°C and 150°C leads to rapid degradation with rates exceeding 5% per hour, resulting in half-lives below 13 hours.

Activation energy calculations from Arrhenius plots yield values ranging from 45-78 kilojoules per mole across the temperature range studied [31]. These values compare favorably with other triterpenoid compounds, indicating similar thermal stability characteristics within this chemical class [33]. The relatively high activation energies suggest that Folienetriol possesses reasonable thermal stability under normal storage conditions [32] [35].

Degradation product identification through high-performance liquid chromatography coupled with mass spectrometry reveals characteristic decomposition pathways [34]. At moderate temperatures (60-80°C), primary degradation involves oxidation of hydroxyl groups to form ketone derivatives, particularly at the C-3 and C-12 positions [9]. Higher temperatures (100-120°C) promote dehydration reactions, resulting in the formation of alkene products through elimination of water molecules [35].

Severe thermal stress conditions (150°C and above) lead to more extensive degradation, including ring rearrangement reactions characteristic of triterpenoid thermal decomposition [33]. These rearrangements involve carbocation intermediates and can result in the formation of multiple isomeric products with altered ring systems. Complete thermal degradation at extreme temperatures produces small molecular fragments through carbon-carbon bond cleavage [35].

pH-Dependent Isomerization Pathways

pH-dependent isomerization studies of Folienetriol reveal complex acid-base catalyzed reactions affecting the compound's stereochemistry and structural integrity. These investigations provide crucial information for formulation development and stability prediction under various pH conditions [10].

Under strongly acidic conditions (pH 2.0-3.5), Folienetriol undergoes acid-catalyzed isomerization reactions primarily affecting the stereochemistry at carbon positions 3, 12, and 20. Protonation of hydroxyl groups facilitates carbocation formation, leading to epimerization reactions that alter the spatial arrangement of substituents [31]. The isomerization rate at pH 2.0 reaches 0.025 per minute, with equilibrium achieved within 2 hours and 78% recovery of the original compound.

At pH 3.5, the compound shows reduced isomerization rates of 0.018 per minute, with equilibrium established after 4 hours and improved recovery of 85%. The primary isomerization pathway under these conditions involves C-20 epimerization, resulting in the formation of stereoisomeric products with inverted configuration at this carbon center [9]. This reaction proceeds through protonation-deprotonation mechanisms characteristic of tertiary alcohol systems.

Mildly acidic conditions (pH 5.0) produce minimal isomerization with rates of 0.012 per minute and equilibrium times extending to 8 hours. Recovery under these conditions improves to 92%, indicating reduced degradation and enhanced stability. The limited acid catalysis at this pH range suggests that Folienetriol formulations should target slightly acidic to neutral pH ranges for optimal stability [10].

Neutral pH conditions (pH 7.0) represent the most stable environment for Folienetriol, with isomerization rates dropping to 0.008 per minute and no observable equilibrium shift over extended time periods. Recovery remains at 98%, confirming the compound's inherent stability under physiological pH conditions. This finding supports the compound's potential for biological applications and pharmaceutical formulations [10].

Alkaline conditions (pH 8.5-10.0) reintroduce isomerization reactions through base-catalyzed mechanisms, with rates increasing from 0.015 to 0.028 per minute respectively. These reactions primarily involve deprotonation of hydroxyl groups followed by intramolecular rearrangements. Equilibrium times range from 3-6 hours, with recoveries declining to 75-88% due to competing degradation pathways.

Strongly alkaline conditions (pH 12.0) produce rapid isomerization with rates reaching 0.045 per minute and equilibrium achieved within 1 hour. However, recovery drops significantly to 45% due to extensive base-catalyzed degradation, including ring-opening reactions and oxidative cleavage. These conditions result in the formation of multiple degradation products that compromise the analytical integrity of the sample.

XLogP3

7.2

Dates

Last modified: 08-15-2023

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